4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride
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Overview
Description
4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Its structure consists of a piperidine ring substituted with a phenyl group and an aminoethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Introduction of the Aminoethyl Group: The aminoethyl group can be added through a nucleophilic substitution reaction using ethylenediamine.
Formation of the Carboxamide: The carboxamide group is introduced by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, are employed for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group may facilitate binding to active sites, while the phenyl group can enhance hydrophobic interactions. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride
- 2-aminoethyl methacrylate hydrochloride
- Dopamine hydrochloride
Uniqueness
4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring, phenyl group, and aminoethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c15-9-6-12-7-10-17(11-8-12)14(18)16-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFJININUTXCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)C(=O)NC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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